molecular formula C10H8O4 B2527111 5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 2344685-65-8

5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B2527111
CAS No.: 2344685-65-8
M. Wt: 192.17
InChI Key: FPBOPZLBMYCNNO-UHFFFAOYSA-N
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Description

5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 2344685-65-8) is a high-purity, multifunctional benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The compound features both a formyl and a carboxylic acid functional group on its 2,3-dihydrobenzofuran core, making it a versatile and valuable building block for the synthesis of more complex molecules. The benzofuran scaffold is a privileged structure in pharmaceutical research, known for its presence in a wide array of biologically active compounds and drugs . Benzofuran derivatives have demonstrated a broad spectrum of potent biological activities, including anti-tumor, antibacterial, anti-viral, and anti-inflammatory effects . They are recognized as key structural components in several clinically used drugs, such as the antiarrhythmic agent amiodarone, and are actively investigated as enzyme inhibitors and for the treatment of diseases like Alzheimer's . As such, this compound serves as a critical intermediate for constructing novel compounds for high-throughput screening and the development of potential therapeutic agents targeting these indications. The reactive aldehyde group is particularly useful for conjugation and further chemical transformations, such as forming Schiff bases or participating in cyclization reactions. This product is intended for research applications as a chemical standard or synthetic intermediate exclusively. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-5-6-3-7-1-2-14-9(7)8(4-6)10(12)13/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBOPZLBMYCNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-65-8
Record name 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

5-Nitro-2,3-dihydrobenzofuran-7-carboxylic Acid

  • Structure : The nitro group at position 5 introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to the formyl-substituted target compound.
  • Applications : Nitro derivatives are often intermediates in the synthesis of amines (via reduction) or heterocycles. The presence of the nitro group in this compound (CAS 383184-30-3) suggests utility in pharmaceutical or agrochemical manufacturing .

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

  • Structure : Bromine at position 5 enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which are pivotal in constructing complex aromatic systems.

5-Formylfuran-3-carboxylic Acid

  • Structure : A simpler furan derivative with formyl and carboxylic acid groups. The unsaturated furan ring contrasts with the partially saturated benzofuran core of the target compound.
  • Safety : Safety data highlight risks of irritation upon inhalation or skin contact, suggesting similar precautions are warranted for handling benzofuran analogs .

5-8'-Benzofuran Dehydrodiferulic Acid

  • Structure : A dimeric benzofuran linked via diferulic acid, common in plant lignins. The 2-arylbenzofuran moiety is associated with antioxidant and anti-inflammatory properties .
  • Applications : This compound exemplifies the biological relevance of benzofuran-carboxylic acid hybrids in natural product chemistry.

Functional Group Reactivity Comparison

  • Formyl Group : In the target compound, the formyl group enables nucleophilic additions (e.g., forming Schiff bases) or reductions to hydroxymethyl derivatives, useful in drug design.
  • Nitro/Bromo Groups : These substituents (in analogs) offer pathways for further functionalization (e.g., nitro to amine, bromo to aryl), broadening synthetic utility.
  • Carboxylic Acid : Common to all compounds, this group facilitates salt formation, esterification, or conjugation with amines, critical in prodrug development.

Biological Activity

5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is characterized by its benzofuran structure, which contributes to its biological activity. The compound has the following chemical formula:

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
CAS Number2344685-65-8

Anticancer Properties

Research indicates that benzofuran derivatives exhibit notable anticancer activities. A study demonstrated that various benzofuran and dihydrobenzofuran derivatives, including those structurally similar to 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, showed potent cytotoxic effects against multiple human cancer cell lines such as ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) cells . The mechanism of action is hypothesized to involve the inhibition of NF-kB transcriptional activity, which plays a crucial role in cancer cell survival and proliferation.

The proposed mechanisms for the biological activity of 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid include:

  • Inhibition of NF-kB : Similar compounds have been shown to inhibit NF-kB translocation to the nucleus, thereby reducing the expression of anti-apoptotic genes .
  • Topoisomerase Inhibition : Some studies suggest that benzofuran derivatives can interact with topoisomerases, enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells.

Pharmacokinetics

While specific pharmacokinetic data for 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is limited, related compounds indicate that they often exhibit low aqueous solubility and variable bioavailability. These factors can influence their therapeutic efficacy and necessitate further investigation into formulation strategies that enhance solubility and absorption.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

  • Cytotoxicity Assays : A sulforhodamine B assay was used to evaluate the cytotoxic effects of various benzofuran derivatives against cancer cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating significant potency .
  • Structure-Activity Relationship (SAR) : Research on SAR has identified key structural features that enhance biological activity, such as hydrophobic groups on the N-substituent enhancing anticancer effects and specific substitutions increasing NF-kB inhibitory activity .

Q & A

Basic Research Questions

Q. What are the key analytical methods to confirm the structure and purity of 5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and dihydrobenzofuran ring conformation.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intramolecular interactions (e.g., hydrogen bonding involving the formyl and carboxylic acid groups) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C10_{10}H8_{8}O4_{4}, expected [M+H]+^+ at 193.0504).
  • HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography and UV detection at λ ~270 nm (characteristic of benzofuran absorption).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis or weighing due to potential irritant properties of formyl/carboxylic acid groups .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation of the formyl group .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, even if halogen substituents are absent (precautionary measure).

Q. How can researchers optimize synthetic routes for this compound?

  • Methodology :

  • Retrosynthetic Analysis : Start from 2,3-dihydro-1-benzofuran-7-carboxylic acid; introduce the formyl group via Vilsmeier-Haack reaction or directed ortho-metallation .
  • Catalysis : Screen Pd/Cu catalysts for regioselective formylation.
  • Yield Optimization : Monitor reaction progress via TLC and adjust temperature/pH to minimize side products (e.g., over-oxidation).

Advanced Research Questions

Q. How does the positioning of the formyl group influence the compound’s reactivity and biological interactions?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations to evaluate electron density distribution and frontier molecular orbitals (FMOs) at the formyl site.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 7-fluoro-3-methyl derivatives) to assess how steric/electronic effects modulate target binding .
  • Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines) to quantify formyl group electrophilicity.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line viability, serum concentration).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Target Validation : Employ CRISPR-Cas9 knockouts to confirm specificity for purported targets (e.g., kinases, GPCRs).

Q. What strategies are effective for designing analogs with enhanced pharmacokinetic properties?

  • Methodology :

  • Bioisosteric Replacement : Substitute the formyl group with trifluoromethyl or nitro groups to improve metabolic stability .
  • Prodrug Synthesis : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.
  • In Silico ADME Prediction : Use tools like SwissADME to predict logP, solubility, and cytochrome P450 interactions.

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